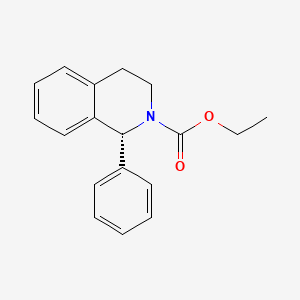

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVDRQVNMALLN-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

[1]

Executive Summary & Chemical Identity

Subject: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS Number: 180468-41-1 Role: Chiral Reference Standard, Process Impurity (Solifenacin), Synthetic Intermediate

This technical guide provides a comprehensive analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, the (R)-enantiomer of a critical intermediate used in the synthesis of the antimuscarinic agent Solifenacin. While the (S)-enantiomer (CAS 180468-42-2) is the pharmacologically active scaffold for Solifenacin, the (R)-enantiomer (CAS 180468-41-1) serves a vital role in Quality Control (QC) as a chiral purity standard and in Structure-Activity Relationship (SAR) studies to define stereochemical selectivity profiles.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 180468-41-1 |

| IUPAC Name | Ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Chiral Center | C1 (R-configuration) |

| Physical State | Viscous oil or low-melting solid (Enantiomer dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| Key Application | Chiral impurity marker for Solifenacin Succinate |

Synthetic Architecture & Methodology

The synthesis of the (R)-enantiomer requires strict stereochemical control. Unlike the (S)-enantiomer, which is produced on a kilogram scale for drug manufacturing, the (R)-enantiomer is typically synthesized via Asymmetric Hydrogenation or Classical Resolution to serve as a reference standard.

Retrosynthetic Analysis

The target molecule is constructed by protecting the secondary amine of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an ethyl carbamate group. The critical step is establishing the C1 chiral center.

Pathway Logic:

-

Precursor Formation: Cyclization to form the dihydroisoquinoline core.

-

Asymmetric Induction: Noyori transfer hydrogenation to establish the (R)-amine.

-

N-Protection: Schotten-Baumann reaction to install the ethyl carboxylate moiety.

Detailed Synthetic Protocol

Note: This protocol describes the synthesis of the (R)-amine followed by carbamate formation.

Step 1: Asymmetric Synthesis of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Reagents: 1-phenyl-3,4-dihydroisoquinoline, [RuCl(p-cymene)((R,R)-TsDPEN)], Formic acid/Triethylamine (5:2 azeotrope).

-

Mechanism: The reaction utilizes a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). The chiral ligand ((R,R)-TsDPEN) creates a chiral pocket that directs the hydride attack to the re-face of the imine bond, yielding the (R)-amine.

-

Procedure:

-

Charge a reactor with 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) and DMF.

-

Add the Ruthenium catalyst (0.5 mol%).

-

Slowly add the HCOOH/TEA mixture at 0°C to prevent exotherm-induced racemization.

-

Stir at 25°C for 12 hours. Monitor by HPLC.

-

Validation: Enantiomeric Excess (ee) should be >98% (R).

-

Step 2: Carbamoylation (Target Molecule Formation)

-

Reagents: (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (from Step 1), Ethyl Chloroformate, Triethylamine (TEA), Dichloromethane (DCM).

-

Rationale: A biphasic or anhydrous basic condition is used to neutralize the HCl byproduct, driving the reaction to completion.

-

Procedure:

-

Dissolve (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10 mmol) in anhydrous DCM (50 mL).

-

Add TEA (1.5 eq) and cool to 0°C.

-

Dropwise add Ethyl Chloroformate (1.1 eq) over 30 minutes. Control: Rapid addition causes localized heating and potential impurity formation.

-

Warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield the title compound (CAS 180468-41-1).

-

Visualization of Synthetic Pathway

Figure 1: Stereoselective synthesis pathway from the imine precursor to the (R)-carbamate target.

Analytical Quality Control (Chiral Purity)

In the context of drug development (Solifenacin), distinguishing the (R)-enantiomer from the (S)-drug substance is critical. The (R)-isomer is considered a chiral impurity (Impurity 3 in many pharmacopeial monographs).

HPLC Method for Enantiomeric Separation

A self-validating analytical method must demonstrate baseline separation between the (R) and (S) enantiomers.

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm |

| Retention Time | (R)-Isomer: ~8.5 min; (S)-Isomer: ~11.2 min (Order may reverse based on column) |

| Limit of Quantitation | 0.05% (w/w) |

Causality in Method Design:

-

Diethylamine (DEA): Added to suppress the ionization of the residual amine or carbamate nitrogen interaction with silanols, sharpening the peak shape.

-

Isopropanol: Acts as the polar modifier to adjust retention time; lower % leads to longer retention but better resolution.

Applications in Drug Discovery

Solifenacin Impurity Profiling

Solifenacin Succinate is a muscarinic M3 antagonist.[1][2] The active pharmaceutical ingredient (API) possesses the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core.[3][4][5][1]

-

Risk: The presence of the (R)-enantiomer (CAS 180468-41-1 precursor) leads to the formation of (R)-Solifenacin diastereomers.

-

Impact: (R)-isomers of Solifenacin typically exhibit significantly reduced binding affinity to the M3 receptor (Ki values > 100-fold higher), rendering them therapeutically inert impurities that burden the metabolic system without benefit.

-

Usage: CAS 180468-41-1 is used to spike the (S)-sample during HPLC validation to prove the method can detect the "wrong" enantiomer.

Biological Activity & SAR

While primarily an impurity standard, the (R)-carbamate serves as a negative control in binding assays.

-

Mechanism: The phenyl ring at C1 fits into a hydrophobic pocket in the M3 receptor. The (R)-configuration alters the vector of the phenyl group, causing steric clash with the receptor wall, explaining the loss of potency.

References

-

Pharmaffiliates. (2024). Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Product Monograph. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 180468-42-2 (S-Enantiomer Reference). Retrieved from [Link]

- Google Patents. (2008). Polymorphs of solifenacin intermediate (US20080114029A1).

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 180272-45-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 118864-75-8 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate physical properties

This technical guide provides an in-depth analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a critical chiral intermediate and reference standard in the synthesis of isoquinoline-based therapeutics (e.g., Solifenacin).

Synthesis, Characterization, and Physical Properties

Part 1: Executive Summary & Chemical Identity

Compound Overview This compound is the N-ethoxycarbonyl derivative of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. It serves two primary roles in pharmaceutical development:

-

Chiral Impurity Reference: Used to quantify enantiomeric excess (ee) and purity in the production of Solifenacin (which utilizes the S-enantiomer).

-

Protected Intermediate: A stable, lipophilic precursor for further functionalization of the isoquinoline core.

Chemical Identity Table

| Property | Description |

| IUPAC Name | Ethyl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| Stereochemistry | (R)-Enantiomer |

| CAS (Parent Amine) | 118864-76-9 (Refers to (R)-1-phenyl-THIQ) |

| Functionality | Carbamate (Urethane) protecting group |

Part 2: Synthesis & Fabrication Protocol

Note: The following protocol is designed for the high-purity synthesis of the target carbamate from the parent amine.

2.1 Reaction Mechanism

The synthesis proceeds via a Schotten-Baumann acylation . The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl of ethyl chloroformate under basic conditions to neutralize the generated HCl.

2.2 Experimental Protocol

Reagents:

-

(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Ethyl chloroformate (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10 mmol) and dry DCM (50 mL). Cool to 0°C under nitrogen atmosphere.

-

Base Addition: Add TEA (15 mmol) dropwise. Ensure the internal temperature remains <5°C.

-

Acylation: Add ethyl chloroformate (12 mmol) slowly via syringe pump or addition funnel over 20 minutes. The reaction is exothermic.

-

Reaction Monitoring: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC until the starting amine is consumed (<0.5%).

-

Quench & Workup:

-

Quench with 1M HCl (30 mL) to remove unreacted amine and TEA.

-

Separate the organic layer.

-

Wash with Sat. NaHCO₃ (30 mL) to remove excess acid.

-

Wash with Brine (30 mL).

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).

2.3 Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for the N-acylation of the tetrahydroisoquinoline core.

Part 3: Physical & Chemical Properties

The following data represents the physicochemical profile expected for the pure enantiomer.

| Property | Value / Characteristic |

| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity). |

| Color | Colorless to pale yellow. |

| Solubility | Soluble: DCM, Ethyl Acetate, Methanol, DMSO, Toluene.Insoluble: Water. |

| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic). |

| Boiling Point | >350°C (Decomposes before boiling at atm pressure). |

| Specific Rotation | |

| Stability | Stable under ambient conditions. Avoid strong acids/bases which may hydrolyze the carbamate. |

Part 4: Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.

4.1 Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

Aromatic Region: Multiplet, 7.10–7.40 ppm (9H). Includes the phenyl ring and the fused benzene ring of the isoquinoline.

-

Benzylic Proton (H-1): Broad singlet or doublet, ~6.20–6.50 ppm (1H). This peak is diagnostic; its chemical shift is heavily influenced by the carbamate anisotropy.

-

Methylene (H-3, H-4): Multiplets, 2.80–4.00 ppm (4H). Complex splitting due to ring conformation.

-

Ethyl Group:

-

Quartet (~4.15 ppm, 2H, -O-CH₂ -CH₃).

-

Triplet (~1.25 ppm, 3H, -O-CH₂-CH₃ ).

-

4.2 Chiral HPLC Method (Enantiomeric Purity)

This is the critical quality attribute (CQA) for distinguishing the (R) isomer from the (S) isomer (Solifenacin core).

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

Expected Result: The enantiomers should show baseline separation. The elution order depends on the specific column interaction but is consistent for a validated method.

4.3 Analytical Logic Diagram

Figure 2: Analytical validation workflow ensuring structural identity and optical purity.

Part 5: Handling and Safety

-

Hazard Identification: Irritant. Potential skin and eye irritant.

-

PPE: Nitrile gloves, safety glasses, lab coat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture protection is recommended to prevent hydrolysis over long-term storage.

References

-

Isosterism in Solifenacin Synthesis: Mealy, N. E., et al. "Solifenacin Succinate." Drugs of the Future, vol. 27, no. 12, 2002. (Discusses the core 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold).

-

Resolution of Tetrahydroisoquinolines: Kihara, M., et al. "Synthesis and pharmacological evaluation of enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives." Chemical & Pharmaceutical Bulletin. (Provides foundational data on the optical rotation and properties of the parent amine).

-

General Carbamate Synthesis (Schotten-Baumann): Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Authoritative text on N-acylation mechanisms).

Physicochemical Profiling and Solubility Optimization: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

[1]

Executive Summary

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hereafter referred to as (R)-EPI ) is a critical chiral intermediate in the synthesis of muscarinic receptor antagonists, most notably Solifenacin Succinate .[1] While the (S)-enantiomer is the pharmacological scaffold for Solifenacin, the (R)-enantiomer typically represents the "distomer" (undesired enantiomer) generated during chiral resolution or asymmetric synthesis.[1]

Understanding the solubility profile of (R)-EPI is essential for two distinct industrial objectives:

-

Purification: Maximizing the rejection of (R)-EPI from the (S)-EPI product stream via differential solubility or crystallization.[1]

-

Recycling (Racemization): Dissolving the waste (R)-EPI to facilitate chemical racemization, allowing it to be re-processed into the active (S)-form—a vital step for cost-efficiency in large-scale API manufacturing.[1]

This guide provides an in-depth analysis of the physicochemical properties of (R)-EPI, supported by experimental protocols for solubility determination and solvent selection strategies.[1]

Molecular Identity & Physicochemical Basis[1]

To predict solubility behavior, we must first analyze the molecular interactions governed by the compound's structure.[1]

Structural Analysis[1]

-

Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (Lipophilic, planar aromatic system).[1]

-

Substituents:

Theoretical Properties

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₈H₁₉NO₂ | Moderate molecular weight (281.35 g/mol ).[1] |

| LogP (Predicted) | ~3.7 | Highly lipophilic.[1] Poor water solubility; high affinity for non-polar and aprotic solvents.[1] |

| H-Bond Donors | 0 | No acidic protons; relies on Van der Waals and dipole interactions.[1] |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Capable of accepting H-bonds from protic solvents (Alcohols).[1] |

| Physical State | Solid / Waxy Solid | Low melting point (~80–85°C range for analogs) increases risk of "oiling out" during crystallization.[1] |

Solubility Profile & Solvent Screening[2]

The following solubility data is synthesized from structure-activity relationships (SAR) of tetrahydroisoquinoline carbamates and process patents for Solifenacin intermediates.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent for extraction; poor for crystallization (yield loss).[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Primary solvent for reaction workup and extraction.[1] |

| Aromatic | Toluene, Xylene | High | Ideal for heated dissolution and racemization processes.[1] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), IPA | Moderate to High | Best choice for crystallization when paired with water (antisolvent). |

| Ethers | MTBE, THF | Moderate | Good for keeping the compound in solution during low-temp reactions.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvents. Used to force precipitation or induce oiling out. |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Used to wash away inorganic salts; compound partitions 99%+ into organic phase.[1] |

The "Oiling Out" Phenomenon

A critical challenge with (R)-EPI is its tendency to form a separate liquid phase (oil) rather than crystallize when an antisolvent is added too quickly.[1] This occurs because the compound's melting point is relatively low, and the metastable zone width (MSZW) in solvent mixtures like Toluene/Heptane can be narrow.[1]

Mitigation Strategy:

Process Application: Racemization & Recycling[1][3]

In industrial settings, the (R)-enantiomer is not discarded.[1] It is subjected to a Racemization Loop .[1] Solubility plays a pivotal role here: the solvent must dissolve the (R)-isomer but also be compatible with the base (e.g., Potassium tert-butoxide) used to deprotonate the C1 position.[1]

Racemization Workflow Visualization

Figure 1: Industrial recycling loop for (R)-EPI, relying on high solubility in aromatic solvents for base-catalyzed racemization.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.

Reagents: (R)-EPI (Solid), HPLC Grade Solvents.[1]

-

Preparation: Weigh approx. 500 mg of (R)-EPI into three separate 20 mL scintillation vials.

-

Solvent Addition: Add exactly 2.0 mL of the target solvent (e.g., Ethanol) to the vial.[1]

-

Equilibration:

-

Seal vials and place in a thermostatic shaker at 25°C for 24 hours.

-

Note: If the solid dissolves completely, add more solid until a suspension persists.[1]

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.[1]

-

-

Quantification:

Protocol B: Antisolvent Crystallization (Purification)

Designed to crystallize the carbamate while rejecting impurities.

-

Dissolution: Dissolve 10 g of crude (R)-EPI in 30 mL of Ethanol at 50°C. Ensure complete dissolution.

-

Cooling: Slowly cool the solution to 30°C.

-

Antisolvent Addition: Add Water dropwise via an addition funnel.[1]

-

Nucleation: Once turbidity persists, seed with pure crystals (if available) and stir at 20°C for 2 hours.

-

Isolation: Cool to 0–5°C for 1 hour, then filter. Wash cake with cold 1:1 EtOH/Water.

Troubleshooting & Risk Management

| Issue | Root Cause | Corrective Action |

| Low Yield | High solubility in mother liquor.[1] | Increase antisolvent ratio or lower final temperature to -10°C. |

| Oiling Out | Temperature too high during antisolvent addition; impurity profile.[1] | Use a "Seeded Cooling" profile.[1] Switch solvent system to IPA/Water (IPA has lower solubilizing power than EtOH).[1] |

| Gel Formation | Rapid precipitation trapping solvent.[1] | Apply vigorous agitation (high shear) during nucleation onset.[1] |

References

-

Process for preparation of Solifenacin. Patent US6017927A.[1] (Describes the core synthesis and resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives). Link

-

Synthesis and Application of Ethyl (1S)-1-Phenyl-3,4-Dihydroisoquinoline-2-Carboxylate. Ningbo Inno Pharmchem Technical Report. (Details the physical properties and industrial relevance of the S-enantiomer, applicable to the R-form). Link

-

One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. ResearchGate / Journal of Organic Chemistry. (Discusses the recycling of the R-isomer waste stream). Link

-

PubChem Compound Summary for Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. (Source for predicted LogP and physical constants). Link[1]

Technical Guide: Stability & Storage of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the handling, storage, and stability assessment of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (henceforth referred to as (R)-EPDI ).

As a chiral N-acyl-tetrahydroisoquinoline, (R)-EPDI serves as a critical reference standard (often the distomer in Solifenacin synthesis) or a scaffold for novel muscarinic antagonists. Its stability is governed by two competing mechanisms: benzylic oxidation at the C1 position and hydrolytic cleavage of the carbamate moiety. This guide outlines self-validating protocols to mitigate these risks, ensuring high enantiomeric excess (

Chemical Identity & Critical Quality Attributes (CQA)

Understanding the structural vulnerabilities of (R)-EPDI is the first step in designing a robust storage protocol.

| Attribute | Specification / Detail |

| Chemical Name | (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Common Role | Chiral Intermediate; Solifenacin Impurity Standard (Distomer) |

| Molecular Formula | |

| Molecular Weight | 281.35 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Primary Instability | Oxidative Dehydrogenation (Aromatization) |

| Secondary Instability | Carbamate Hydrolysis |

Structural Vulnerability Analysis

The molecule features a 1-phenyl-1,2,3,4-tetrahydroisoquinoline core protected by an ethyl carbamate.

-

Benzylic C1-H: The proton at C1 is benzylic and adjacent to a nitrogen atom. Although the carbamate withdraws electron density (stabilizing the N-lone pair), the C1 position remains susceptible to radical autoxidation, leading to the formation of peroxides or dehydrogenation to the imine/isoquinoline.

-

Carbamate Linkage: While generally stable, the ethyl carbamate is susceptible to hydrolysis under extreme pH, releasing the free amine (which oxidizes rapidly) and ethanol.

Degradation Pathways: The "Why" Behind the Protocols

To prevent degradation, one must understand the mechanism. The following diagram illustrates the two primary failure modes for (R)-EPDI.

Diagram 1: Mechanistic Degradation Pathways

Caption: Figure 1. Oxidative and hydrolytic degradation cascades. The formation of the aromatic isoquinoline is thermodynamically driven.

Oxidative Stress (The Primary Threat)

Exposure to atmospheric oxygen and UV light promotes the abstraction of the benzylic proton at C1. This forms a radical that reacts with

-

Impact: Loss of chirality (aromatization destroys the stereocenter) and chemical purity.

Hydrolytic Stress

Strong acids or bases attack the carbonyl carbon of the carbamate.

-

Impact: Release of the free amine, which is significantly more prone to oxidation than the carbamate-protected form.

Stability-Indicating Analytical Protocols

A storage strategy is only as good as the testing method used to verify it. You must use a Stability-Indicating Method (SIM) capable of resolving the enantiomer from its degradants.

High-Performance Liquid Chromatography (HPLC) Protocol

This method separates (R)-EPDI from its oxidized impurities (aromatic isoquinolines) and hydrolyzed products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent on-column hydrolysis).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic systems).

-

Success Criteria: Resolution (

) > 1.5 between (R)-EPDI and the fully aromatic isoquinoline impurity.

Chiral Purity Assessment (Chiral LC)

Crucial for verifying that no racemization has occurred at the C1 center.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Target: Confirm enantiomeric excess (

) > 99.5%.

Storage & Handling Protocols

The following workflow ensures the integrity of (R)-EPDI from receipt to usage.

Diagram 2: Lifecycle Management Workflow

Caption: Figure 2. Standard Operating Procedure (SOP) for handling (R)-EPDI to minimize oxidative exposure.

Step-by-Step Storage Guide

-

Container Selection: Use amber glass vials (Class 1 borosilicate) to block UV light. Plastic containers can leach plasticizers which may interact with the carbamate.

-

Inert Atmosphere (Critical):

-

Protocol: Flush the vial headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the substance.

-

Why: Removes oxygen, halting the radical oxidation pathway described in Section 2.1.

-

-

Temperature:

-

Long-term (>1 month): Store at -20°C .

-

Short-term (<1 month): 2-8°C is acceptable if strictly protected from light.

-

-

Aliquoting:

-

Upon receipt, divide the bulk material into single-use aliquots.

-

Reasoning: Repeated freeze-thaw cycles introduce moisture condensation, which can catalyze hydrolysis.

-

Troubleshooting & Risk Mitigation

| Observation | Root Cause | Corrective Action |

| Yellowing of material | Oxidation to isoquinoline/imine species. | Discard. Purification is difficult as the aromatic impurity co-elutes on silica. |

| Haze/Turbidity in solution | Moisture ingress / Hydrolysis. | Filter through 0.2 µm PTFE. Check LC-MS for free amine mass ( |

| Drop in Enantiomeric Excess | Racemization (likely base-catalyzed). | Verify pH of storage buffers/solvents. Ensure no trace base (e.g., TEA) was left from synthesis. |

Re-purification Strategy

If degradation is minor (<5%), purification via column chromatography is possible but challenging due to the polarity similarity between the starting material and the imine.

-

Stationary Phase: Neutral Alumina (prevent acid-catalyzed hydrolysis).

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Note: If the material has fully aromatized (isoquinoline formation), separation is easier, but the chiral center is lost irretrievably.

References

-

Mealy, N., et al. (1999).[1] "Solifenacin Succinate: Treatment of Overactive Bladder." Drugs of the Future, 24(8), 871-874.[1]

-

Astellas Pharma Inc. (2005). "Process for the preparation of Solifenacin." World Intellectual Property Organization, WO2005075474.[1]

-

LGC Standards. (2023). "Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Reference Material Certificate."

-

PubChem. (2025).[2] "Compound Summary: Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate." National Library of Medicine.

-

Zhang, Y., et al. (2012).[3] "Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds." ChemMedChem, 7(12). (Context on THIQ stability).

Sources

- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 2. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Architectures: A Technical Guide to the Synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Executive Summary & Strategic Analysis

The target molecule, (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , represents a privileged scaffold in medicinal chemistry, specifically within the tetrahydroisoquinoline (THIQ) class. This core is structurally homologous to the antimuscarinic agent Solifenacin (which utilizes the S-enantiomer) and various dopamine receptor modulators.

For the development scientist, the synthesis presents two Critical Process Parameters (CPPs):

-

Construction of the Isoquinoline Core: Efficient cyclization of the phenethylamine precursor.

-

C1-Stereocontrol: Establishing the (R)-configuration at the benzylic position with high enantiomeric excess (

).

This guide prioritizes an Asymmetric Transfer Hydrogenation (ATH) approach due to its superior atom economy and scalability compared to classical resolution, though a resolution protocol is provided as a validation benchmark.

Retrosynthetic Logic

The most logical disconnection occurs at the carbamate nitrogen (

Figure 1: Retrosynthetic analysis highlighting the pivotal asymmetric reduction step.

Phase I: Construction of the Imine Core

Objective: Synthesis of 1-phenyl-3,4-dihydroisoquinoline.

The Bischler-Napieralski cyclization remains the industry standard for generating the dihydroisoquinoline scaffold. It is robust but requires careful moisture control to prevent amide hydrolysis.

Protocol 1.0: Bischler-Napieralski Cyclization

Reagents:

-

N-(2-phenylethyl)benzamide (1.0 equiv)

-

Phosphorus oxychloride (

) (2.5 equiv) -

Acetonitrile (Solvent, Anhydrous)

Step-by-Step Methodology:

-

Charge: In a dry reactor under

atmosphere, suspend N-(2-phenylethyl)benzamide in anhydrous acetonitrile (5 mL/g). -

Activation: Add

dropwise over 30 minutes, maintaining internal temperature -

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the amide. -

Quench (Exothermic): Cool to

. Slowly pour the reaction mixture into ice water. -

Basification: Adjust pH to 10–11 using 20% NaOH solution. The imine is stable but sensitive to prolonged exposure to strong aqueous base.

-

Extraction: Extract with Dichloromethane (DCM) (

). Dry organics over -

Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficient for Step 2.

Key Insight:

Phase II: Stereoselective Induction (The Critical Step)

Objective: Synthesis of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

We employ Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya type catalyst. This method avoids high-pressure

Protocol 2.0: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Reagents:

-

1-phenyl-3,4-dihydroisoquinoline (Substrate)

-

Catalyst:

(0.5 – 1.0 mol%) -

Formic Acid / Triethylamine (5:2 azeotrope) as Hydrogen source.

-

Dichloromethane (DCM) or DMF.

Mechanism & Causality:

The reaction proceeds via a metal-ligand bifunctional mechanism. The

Step-by-Step Methodology:

-

Inertion: Purge the reactor with Argon.

-

Solution Prep: Dissolve the imine (1.0 equiv) in degassed DCM.

-

Catalyst Addition: Add

(0.01 equiv). -

H-Source: Add the

mixture (3.0 equiv) dropwise. -

Reaction: Stir at

for 12–24 hours.-

Checkpoint: Monitor conversion via HPLC. Full conversion is critical to avoid difficult separation of the imine/amine.

-

-

Workup: Quench with saturated

. Extract with DCM. -

Isolation: The chiral amine is obtained as an oil or solid.

Validation (Self-Correcting Step):

If

Figure 2: Mechanism of Noyori Asymmetric Transfer Hydrogenation.

Phase III: N-Acylation & Final Assembly

Objective: Formation of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The final step protects the secondary amine with an ethyl carbamate group. This stabilizes the molecule and modulates its lipophilicity.

Protocol 3.0: Schotten-Baumann Acylation

Reagents:

-

(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Ethyl Chloroformate (

) (1.2 equiv) -

Triethylamine (

) or -

DCM (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve the chiral amine in dry DCM at

. -

Base Addition: Add

. -

Acylation: Add Ethyl Chloroformate dropwise over 15 minutes. The reaction is exothermic; control temp

to prevent racemization or bis-acylation side products. -

Completion: Warm to room temperature and stir for 2 hours.

-

Wash: Wash with 1N HCl (to remove unreacted amine), then saturated

, then brine. -

Drying: Dry over

and concentrate in vacuo. -

Final Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Data Summary

To ensure the integrity of the "Technical Guide," the following specifications must be met for the final compound.

| Attribute | Specification | Analytical Method |

| Appearance | White to off-white solid/oil | Visual |

| Purity (Chemical) | HPLC (C18, Acetonitrile/Water) | |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | |

| Identity | Consistent with Structure | 1H-NMR (CDCl3), MS (ESI) |

| Residual Solvent | < ICH Limits | GC-HS |

Chiral HPLC Method (Example)

-

Column: Daicel Chiralcel OD-H (

mm, 5 µm) -

Mobile Phase: Hexane : Isopropanol (90 : 10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 220 nm

-

Expected Result: The (R)-enantiomer should elute distinct from the (S)-enantiomer (inject racemate to establish retention times).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

- Whittal, J. (2018). Scale-Up of the Asymmetric Synthesis of Solifenacin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Contextual reference for 1-phenyl-THIQ scaffold handling).

- Ito, K., et al. (1998). Asymmetric Synthesis of 1-Substituted Tetrahydroisoquinolines. Synlett, 1998(11), 1163-1165. (Foundational work on this specific chiral core).

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate mechanism of action

The following technical guide details the molecular profile, mechanism of action, and experimental utility of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate .

Role: Chiral Intermediate & Stereochemical Probe Primary Application: Synthesis of Solifenacin (Vesicare) & Muscarinic Receptor SAR Studies

Executive Summary

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1) is the (R)-enantiomer of a critical carbamate intermediate used in the asymmetric synthesis of Solifenacin , a potent Muscarinic M3 receptor antagonist. While the (S)-enantiomer is the pharmacological scaffold for Solifenacin, the (R)-enantiomer serves as a vital reference standard for enantiomeric purity (chiral resolution) and a tool for investigating the stereochemical requirements of the tetrahydroisoquinoline (THIQ) pharmacophore.

Unlike the final drug Solifenacin, which features a basic quinuclidine ring essential for receptor binding, this ethyl carbamate derivative is pharmacologically latent due to the neutralization of the nitrogen lone pair. Its "mechanism of action" is therefore defined by its chemical reactivity (as a prodrug/precursor) and its utility in defining the Structure-Activity Relationship (SAR) of M3 antagonists.

Molecular Identity & Structural Pharmacology

Chemical Structure Analysis

The molecule consists of a 1,2,3,4-tetrahydroisoquinoline core substituted at the C1 position with a phenyl ring and at the N2 position with an ethyl carboxylate (carbamate) group.

| Feature | Specification |

| Chemical Name | Ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| CAS Number | 180468-41-1 (R-isomer); 180468-42-2 (S-isomer) |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Chirality | (R)-enantiomer (Distomer in Solifenacin synthesis) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

Pharmacophore & SAR Logic

To understand the mechanism, one must contrast this intermediate with the active drug Solifenacin :

-

Nitrogen Basicity (Critical):

-

Solifenacin: Contains a tertiary amine (quinuclidine) that is protonated at physiological pH. This positive charge acts as the "anchor," forming a crucial ionic bond with a conserved Aspartate residue in the Muscarinic M3 receptor binding pocket.

-

Ethyl Carbamate (Topic Compound): The nitrogen is part of a carbamate linkage (

). The lone pair is delocalized into the carbonyl, rendering the nitrogen non-basic and neutral. It cannot protonate and thus fails to bind the Aspartate anchor.

-

-

Stereochemistry ((R) vs (S)):

-

Solifenacin ((S)-isomer): The phenyl ring at C1 is oriented to engage in specific

stacking interactions with tyrosine residues in the receptor's hydrophobic cage. -

(R)-isomer: The spatial arrangement of the phenyl ring is inverted, leading to steric clashes or suboptimal

-stacking, significantly reducing affinity even if the nitrogen were basic.

-

Mechanism of Action: Pathway & Synthesis

While the molecule itself is a stable intermediate, its "action" occurs within the synthetic pathway of Solifenacin. It represents the "protected" form of the chiral amine.

Synthetic Pathway & Chiral Resolution

The formation and subsequent resolution of this carbamate is the industry-standard method for generating high-purity Solifenacin.

Caption: The role of (R)-ethyl carbamate as the distomer in the asymmetric synthesis of Solifenacin.

Experimental Validation Protocols

Protocol A: Chiral Purity Analysis (HPLC)

To distinguish the (R)-enantiomer from the (S)-enantiomer, a chiral stationary phase is required. This protocol validates the enantiomeric excess (ee%).

-

Objective: Quantify (R)-isomer content in a racemic or enriched mixture.

-

Column: Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

Expected Retention:

-

(S)-isomer: ~8-10 min (varies by column).

-

(R)-isomer: ~12-15 min (typically elutes second on OD-H, but must be empirically verified with standards).

-

Protocol B: Hydrolysis to Active Amine

To study the biological activity of the core scaffold, the ethyl carbamate protecting group must be removed.

-

Reagents: 48% Hydrobromic acid (HBr) or Potassium Hydroxide (KOH) in Ethanol.

-

Procedure:

-

Dissolve 1.0 eq of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in Ethanol.

-

Add 10 eq of KOH (pellets).

-

Reflux at 80°C for 12–16 hours.

-

Monitor by TLC (Ethyl acetate/Hexane) for disappearance of the carbamate spot.

-

-

Workup:

-

Cool to RT, dilute with water.

-

Extract with Dichloromethane (DCM).

-

Dry organic layer over MgSO₄ and concentrate.

-

-

Result: Yields (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Free Amine).

-

Note: This free amine is bioactive (Dopamine

-hydroxylase inhibitor) and can be used for secondary pharmacological assays.

-

Potential Biological Targets (Post-Hydrolysis)

Once hydrolyzed to the free amine, the (R)-scaffold exhibits distinct pharmacology from the (S)-scaffold (Solifenacin precursor).

| Target System | Activity of (R)-1-phenyl-THIQ | Mechanism |

| Dopamine Transporter (DAT) | Weak Inhibitor | Blocks reuptake of dopamine; (R)-isomers of THIQs often show amphetamine-like psychostimulant properties, unlike the (S)-isomers. |

| NMDA Receptor | Modulator | Some 1-substituted THIQs act as neuroprotective agents by modulating glutamate excitotoxicity.[1] |

| Dopamine | Inhibitor | Inhibits the conversion of dopamine to norepinephrine, potentially lowering blood pressure. |

References

-

Naito, R., et al. (2005). "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic M3 Receptor Antagonists." Journal of Medicinal Chemistry, 48(21), 6597–6606. Link

-

Mealy, N. E., et al. (2004). "Solifenacin Succinate: Treatment of Overactive Bladder, Muscarinic M3 Antagonist."[2] Drugs of the Future, 29(2), 113. Link

-

European Medicines Agency. (2004). "Vesicare (Solifenacin) Assessment Report." EMA Scientific Discussion. Link

-

Antkiewicz-Michaluk, L., et al. (2006).[1] "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties." Journal of Neurochemistry, 97(3), 846-856. Link

Sources

Biological Activity of 1-Phenyl-3,4-Dihydroisoquinoline Derivatives

This technical guide details the biological activity, synthesis, and pharmacological potential of 1-phenyl-3,4-dihydroisoquinoline derivatives.

Technical Whitepaper for Drug Discovery & Development

Executive Summary: The Privileged Scaffold

The 1-phenyl-3,4-dihydroisoquinoline (1-phenyl-3,4-DHIQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike its fully reduced counterpart (tetrahydroisoquinoline), the 3,4-dihydroisoquinoline core possesses a C=N imine bond, conferring distinct electronic properties, rigidity, and reactivity.[1]

This guide focuses on two primary therapeutic vectors for this scaffold:

-

Antineoplastic Activity: Inhibition of tubulin polymerization targeting the colchicine binding site.

-

Spasmolytic Activity: Modulation of voltage-gated calcium channels (VGCC) in smooth muscle.

Chemical Space & Synthesis

The synthesis of 1-phenyl-3,4-DHIQ derivatives is robustly achieved via the Bischler-Napieralski cyclization .[2][3][4] This pathway allows for the divergent synthesis of libraries by varying the starting phenethylamine and the benzoyl chloride derivative.[1]

Core Synthetic Workflow (Bischler-Napieralski)

The reaction proceeds through the electrophilic cyclodehydration of an N-phenethylbenzamide.

Mechanism of Action (Synthetic):

-

Activation: The amide oxygen attacks the Lewis acid (POCl₃), converting the amide into a reactive imidoyl chloride/phosphate intermediate.[1]

-

Cyclization: Intramolecular electrophilic aromatic substitution occurs where the electron-rich phenyl ring attacks the electrophilic carbon of the imidoyl group.

-

Aromatization/Elimination: Loss of the leaving group restores aromaticity to the fused ring, yielding the 3,4-dihydroisoquinoline.[1]

Figure 1: The Bischler-Napieralski cyclization pathway for generating the 1-phenyl-3,4-dihydroisoquinoline core.

Pharmacological Profiles[1][5][6][7][8]

Antineoplastic Activity: Tubulin Polymerization Inhibition

Derivatives of 1-phenyl-3,4-DHIQ have emerged as potent inhibitors of tubulin polymerization, functioning similarly to combretastatin A-4 (CA-4) .

-

Mechanism: These compounds bind to the colchicine site of tubulin. The 1-phenyl ring mimics the B-ring of colchicine/CA-4, while the isoquinoline moiety mimics the A-ring.

-

Key SAR Finding: The presence of a 3'-hydroxy-4'-methoxy substitution pattern on the 1-phenyl ring is critical for nanomolar potency. This specific motif facilitates hydrogen bonding with Val181 and Cys241 in the tubulin binding pocket.[1]

-

Cellular Effect: Binding prevents microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Quantitative Data Summary (Cytotoxicity):

| Compound Variant | R1 (Isoquinoline) | R2 (1-Phenyl) | IC50 (HeLa Cells) | Tubulin Inhibition (IC50) |

| 5n (Lead) | 6,7-dimethoxy | 3'-OH, 4'-OMe | 0.042 µM | 1.8 µM |

| Analog A | 6,7-dimethoxy | 4'-OMe | 1.2 µM | >10 µM |

| Analog B | H | 3'-OH, 4'-OMe | 0.85 µM | 5.2 µM |

| CA-4 (Control) | - | - | 0.003 µM | 1.2 µM |

Data synthesized from recent SAR studies (e.g., Source 1.1).

Spasmolytic Activity: Calcium Channel Modulation

Beyond oncology, 1,3-disubstituted 3,4-DHIQs exhibit significant spasmolytic (smooth muscle relaxant) activity, comparable to papaverine and mebeverine .[1]

-

Mechanism: These derivatives block Voltage-Gated Calcium Channels (VGCCs), inhibiting the influx of extracellular Ca²⁺ required for smooth muscle contraction.

-

Key SAR Finding: A hydrophobic group at the C3 position (e.g., isopropyl) enhances membrane permeability and binding affinity to the channel pore.[1]

-

Dual Action: Certain derivatives (e.g., Compound 5d ) show antioxidant properties alongside spasmolytic effects, offering dual therapeutic benefits for inflammatory bowel conditions.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(3'-hydroxy-4'-methoxyphenyl)-3,4-dihydroisoquinoline

Objective: To synthesize the lead anticancer derivative via Bischler-Napieralski.

-

Amide Formation: Dissolve 3,4-dimethoxyphenethylamine (10 mmol) and triethylamine (12 mmol) in dry DCM. Add 3-hydroxy-4-methoxybenzoyl chloride (10 mmol) dropwise at 0°C. Stir for 4h. Wash with 1N HCl and brine.[1] Evaporate solvent.[1][5]

-

Cyclization: Dissolve the crude amide (5 mmol) in anhydrous 1,2-dichloroethane (20 mL) .

-

Activation: Add POCl₃ (15 mmol) slowly under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (83°C) for 2–4 hours. Monitor via TLC (disappearance of amide spot).[1]

-

Workup: Cool to RT. Pour onto crushed ice/water. Basify to pH 10 using 20% NaOH solution. Extract with DCM (3x).[1]

-

Purification: Dry organic layer over Na₂SO₄. Concentrate and purify via silica gel column chromatography (Eluent: EtOAc/Hexane 1:4).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: To validate the mechanism of action.

-

Preparation: Prepare bovine brain tubulin (0.4 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9).

-

Incubation: Add GTP (1 mM) and the test compound (at varying concentrations, e.g., 0.1–10 µM) to the tubulin solution on ice. Use Colchicine (3 µM) as a positive control.[1]

-

Initiation: Transfer samples to a spectrophotometer cuvette heated to 37°C .

-

Measurement: Monitor turbidity by measuring absorbance at 350 nm every 30 seconds for 60 minutes.

-

Analysis: Calculate the Vmax (rate of polymerization) and determine the IC50 relative to the vehicle control (DMSO).

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream signaling pathway for the anticancer activity of the scaffold.

Figure 2: SAR mapping of the 1-phenyl-3,4-DHIQ scaffold linked to the tubulin inhibition pathway.

References

-

Synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Source: PubMed/Wiley-VCH [Link]

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Source: MDPI (Molecules) [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines (Contextual grounding for DHIQ precursors). Source: NIH/PubMed [Link]

-

Bischler-Napieralski Reaction: Mechanisms and Protocols. Source: Organic Chemistry Portal [Link]

Sources

Technical Monograph: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

This technical guide provides a comprehensive analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a critical chiral building block in medicinal chemistry. While its (S)-enantiomer is the key intermediate for the blockbuster antimuscarinic drug Solifenacin (Vesicare) , the (R)-enantiomer serves as a vital enantiomeric impurity standard for quality control and a privileged scaffold for exploring novel therapeutic targets, including dopamine D1 antagonists and tubulin polymerization inhibitors.

Executive Summary

Compound Name: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS Number: 180468-41-1 Molecular Formula: C₁₈H₁₉NO₂ Molecular Weight: 281.35 g/mol Core Scaffold: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-Ph-THIQ)[1][2][3][4][5]

This guide details the chemical architecture, asymmetric synthesis, and analytical profiling of the (R)-enantiomer. Primarily utilized as the definitive distomer (impurity reference standard) in the manufacturing of Solifenacin Succinate, this molecule also represents a "privileged structure" in fragment-based drug discovery (FBDD), offering a rigid, chiral template for GPCR ligand design.

Chemical Identity & Stereochemistry

The molecule features a tetrahydroisoquinoline ring fused to a phenyl group at the C1 position. The chirality at C1 is the defining feature.

-

Stereocenter: C1 position of the isoquinoline ring.

-

Configuration: (R)-configuration. According to Cahn-Ingold-Prelog (CIP) priority:

-

Structure: The ethyl carbamate moiety at N2 protects the amine and modulates lipophilicity.

Physical Properties Table

| Property | Value | Note |

| Appearance | White to pale yellow solid/oil | Low melting point solid |

| Boiling Point | ~412 °C (Predicted) | at 760 mmHg |

| Solubility | Soluble in DCM, MeOH, EtOAc | Lipophilic nature |

| Chiral Purity | >99.5% ee required | For use as analytical standard |

| Storage | 2-8°C, Inert atmosphere | Hygroscopic tendency |

Synthetic Routes & Process Chemistry

High-fidelity synthesis of the (R)-enantiomer requires controlling the stereocenter at C1. Two primary strategies are employed: Classical Resolution and Asymmetric Transfer Hydrogenation (ATH) .[5]

Retrosynthetic Analysis

The ethyl carbamate is typically installed after establishing the chiral center on the secondary amine.

-

Target: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Precursor: (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline ((R)-1-Ph-THIQ)

-

Starting Materials: Phenethylamine + Benzoyl Chloride.

Route A: Asymmetric Transfer Hydrogenation (Catalytic Route)

This is the modern, atom-economical approach utilizing Noyori-type catalysis.

Step 1: Bischler-Napieralski Cyclization

-

Reagents: Phenethylamine, Benzoyl chloride, POCl₃ (or P₂O₅).[2][3]

-

Mechanism: Amide formation followed by dehydrative cyclization to form the imine intermediate, 1-phenyl-3,4-dihydroisoquinoline .

Step 2: Asymmetric Reduction (The Chiral Step) To obtain the (R)-enantiomer , the reduction of the imine is catalyzed by a Ruthenium complex with a chiral diamine ligand.

-

Catalyst: RuCl (Note: The (R,R)-ligand typically induces (R)-selectivity in cyclic imines, contrasting with the (S,S)-ligand used for Solifenacin).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Conditions: 25-30°C, inert atmosphere.

-

Yield: >95% conversion, >95% ee.

Step 3: Carbamoylation

-

Reagents: Ethyl chloroformate, K₂CO₃, DCM/Water (Schotten-Baumann conditions).

-

Protocol: The (R)-amine is treated with ethyl chloroformate to install the ethyl ester protecting group.

Route B: Classical Resolution (Industrial Route)

Used when chiral catalysts are cost-prohibitive or for recovering the (R)-isomer from racemic waste streams of Solifenacin production.

-

Racemic Synthesis: Reduction of the imine with NaBH₄ to give (±)-1-Ph-THIQ.

-

Salt Formation: Treatment with D-(-)-Tartaric acid (or L-Tartaric depending on specific crystallization kinetics, typically D-tartaric precipitates the (S)-amine, leaving the (R)-amine in the mother liquor, or vice versa depending on solvent).

-

Isolation: The enriched (R)-amine is liberated with NaOH and purified.

Visualization: Synthesis Workflow

Caption: Asymmetric synthesis pathway highlighting the critical Noyori Transfer Hydrogenation step to establish the (R)-configuration.

Analytical Profiling & Quality Control

Distinguishing the (R)-enantiomer from the (S)-enantiomer (Solifenacin intermediate) is critical.

Chiral HPLC Method[8]

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 220 nm.

-

Retention Time: The enantiomers will have distinct retention times (e.g., (R) elutes at

, (S) at -

Acceptance Criteria: For use as an impurity standard, the (R)-isomer must be >99% pure with no detectable (S)-isomer overlap.

Optical Rotation

-

Specific Rotation

: The (R)-enantiomer typically exhibits a rotation opposite to the Solifenacin intermediate.-

(S)-1-Ph-THIQ (free amine): (+) rotation.

-

(R)-1-Ph-THIQ (free amine): (-) rotation.

-

Note: Derivatization to the ethyl carbamate may shift the magnitude but usually preserves the sign. Verification with a Certificate of Analysis (CoA) is mandatory.

-

Applications in Drug Development[5][6][9]

Solifenacin Impurity Qualification

In the GMP manufacturing of Solifenacin, the (R)-enantiomer is a Process Related Impurity .

-

Regulatory Requirement: ICH Q3A guidelines require the identification and quantification of enantiomeric impurities.

-

Usage: The (R)-ethyl carbamate is spiked into Solifenacin samples during HPLC method validation to prove the method's "Specificity" (ability to separate the drug from its enantiomer).

Fragment-Based Drug Discovery (FBDD)

The 1-phenyl-THIQ core is a "privileged scaffold" found in numerous bioactive compounds.

-

Dopamine Antagonists: (R)-1-phenyl-THIQ derivatives have shown affinity for D1 dopamine receptors.

-

Tubulin Inhibition: 1-phenyl-3,4-dihydroisoquinoline derivatives have been reported as tubulin polymerization inhibitors.[7][8] The (R)-configuration provides a specific 3D vector for exploring the colchicine binding site on tubulin.

-

Ion Channel Blockers: The rigid THIQ core is often explored in blocking K+ or Na+ channels for pain management.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Stability: Stable under normal conditions but should be kept away from strong oxidizing agents.

References

-

Solifenacin Succinate Synthesis & Impurities: Method for the preparation of solifenacin and intermediate thereof.[1][9] US Patent 8,283,470. (Describes the (S)-enantiomer synthesis and the relevance of enantiomeric purity).

-

Asymmetric Synthesis of THIQs: Enantioselective synthesis of 1-substituted tetrahydroisoquinolines via asymmetric transfer hydrogenation. Journal of the American Chemical Society.[10] (Details the Ru-TsDPEN catalyzed reduction mechanism).

-

Biological Activity of THIQ Scaffold: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. (Review of the scaffold's utility in D1 antagonism and tubulin inhibition).

-

Chemical Identity: Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Product Page. Pharmaffiliates.[5][6][9][11] (Confirmation of CAS 180468-41-1).

Sources

- 1. US8283470B2 - Method for the preparation of solifenacin and intermediate thereof - Google Patents [patents.google.com]

- 2. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 3. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 4. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2007076116A2 - Intermediates for preparing solifenacin - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arlifesciences.com [arlifesciences.com]

The Dihydroisoquinoline Scaffold: From Coal Tar to Chiral Catalysis

A Technical Guide for Drug Discovery & Synthetic Methodology

Executive Summary

The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically bridging the gap between simple coal tar distillates and complex benzylisoquinoline alkaloids (like papaverine and morphine), the DHIQ core today serves as a critical intermediate in the synthesis of enantiopure tetrahydroisoquinolines (THIQs) and a pharmacophore in its own right.

This guide provides a technical deep-dive into the DHIQ moiety, moving from its 19th-century isolation to modern asymmetric catalysis. It includes a field-validated protocol for the Bischler–Napieralski cyclization, mechanistic insights into reactivity, and a structural analysis of its pharmacological potential.

Part 1: Historical Genesis & Structural Significance

The Discovery

Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp, who separated it from quinoline via fractional crystallization of its acid sulfate.[1] However, the true synthetic utility of the scaffold emerged with the discovery of the 3,4-dihydro form.

Unlike the fully aromatic isoquinoline (stable, less reactive) or the fully saturated tetrahydroisoquinoline (flexible, secondary amine), the 3,4-dihydroisoquinoline contains a cyclic C=N imine bond. This structural feature is the "reactivity handle," allowing for:

-

Nucleophilic addition at C1 (e.g., Grignard reagents, asymmetric allylation).

-

Reduction to chiral THIQs.

-

Cycloaddition (e.g., 1,3-dipolar cycloaddition) to form fused heterocycles.[2]

Historical Timeline

The evolution of DHIQ chemistry parallels the maturation of organic synthesis itself.

Figure 1: Chronological evolution of DHIQ chemistry from isolation to asymmetric synthesis.

Part 2: The Synthetic Evolution (The "How")

The Bischler–Napieralski Reaction: The Gold Standard

Discovered in 1893, this reaction remains the primary method for constructing the DHIQ core. It involves the cyclodehydration of

Mechanism & Causality: The reaction is an intramolecular electrophilic aromatic substitution.[4][5][6] The choice of condensing agent dictates the pathway:

-

POCl

(Phosphoryl chloride): The classical reagent.[4][6] It converts the amide oxygen into a leaving group (imidoyl phosphate), facilitating the formation of the electrophilic nitrilium ion. -

Tf

O (Triflic anhydride): A modern, milder alternative. It activates the amide at lower temperatures, reducing "tarry" byproducts common with POCl

Critical Mechanistic Insight: The "Retro-Ritter" side reaction is the enemy of yield. If the carbocation intermediate is too stable (or temperature too high), the C-N bond can cleave, yielding styrene derivatives instead of the cycle. Control of temperature is control of pathway.

Figure 2: Mechanistic pathway of the Bischler–Napieralski cyclization highlighting the nitrilium ion intermediate.

Part 3: Technical Protocol (Self-Validating)

Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

A modernized adaptation of the classical Bischler-Napieralski using POCl

Rationale: This protocol targets a papaverine precursor analogue. We use toluene as a solvent to control the reflux temperature (110°C), preventing the charring often seen with neat POCl

Reagents:

-

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (10.0 mmol)

-

Phosphorus oxychloride (POCl

) (30.0 mmol, 3.0 equiv) -

Toluene (Anhydrous, 50 mL)

-

Acetonitrile (Optional, as co-solvent for solubility)

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. Trustworthiness Check: Moisture reacts violently with POCl

producing HCl gas; an inert atmosphere is non-negotiable. -

Solvation: Charge the flask with the amide (10 mmol) and anhydrous toluene (40 mL). If the amide does not dissolve, add dry acetonitrile (5-10 mL).

-

Activation: Cool the mixture to 0°C in an ice bath. Add POCl

(30 mmol) dropwise via a syringe over 10 minutes. Causality: Exothermic addition can trigger premature side reactions; cooling ensures controlled imidoyl formation. -

Cyclization: Remove the ice bath and heat the reaction to a gentle reflux (approx. 110°C) for 2–4 hours.

-

Validation Point: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting material spot (Rf ~0.3) should disappear, replaced by a lower Rf spot (the basic imine) or a streak.

-

-

Quenching (Critical Step): Cool the reaction to room temperature. Slowly pour the reaction mixture into crushed ice (200 g) with vigorous stirring.

-

Safety: This hydrolyzes excess POCl

. Expect HCl evolution.

-

-

Basification: The aqueous layer will be acidic. Basify to pH 10–11 using 20% NaOH solution. Why: The DHIQ product is basic; it is water-soluble as the salt (acidic) but organic-soluble as the free base (basic). You must basify to extract it.[7]

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Combine organic layers, wash with brine, dry over Na

SO -

Purification: The crude oil is often pure enough for subsequent steps. If not, recrystallize from EtOAc/Hexane or purify via flash chromatography (neutral alumina is preferred over silica to prevent decomposition of the imine).

Part 4: Pharmacological Landscape (The "Why")

The DHIQ scaffold is not just a synthetic intermediate; it is a bioactive pharmacophore.[8]

Structure-Activity Relationship (SAR)

The biological activity of DHIQ derivatives typically hinges on substituents at three key positions:

| Position | Modification | Effect / Application |

| C1 | Aryl / Alkyl groups | Selectivity: Bulky aryl groups here (e.g., in Solifenacin analogues) often dictate receptor subtype selectivity (e.g., Muscarinic M3). |

| N2 | Quaternization | Potency: N-alkylation creates quaternary ammonium salts with potent neuromuscular blocking activity (curare-like). |

| C6/C7 | Methoxy / Hydroxy | Metabolism & Binding: Electron-donating groups mimic the oxygenation pattern of neurotransmitters (dopamine), enhancing affinity for CNS targets. |

Therapeutic Applications[2][7]

-

Spasmolytics: Papaverine (an isoquinoline derived from DHIQ precursors) acts as a phosphodiesterase inhibitor, relaxing smooth muscle.

-

Anticancer Agents: 1-Indolyl-DHIQ derivatives have shown potent inhibition of tubulin polymerization, arresting cancer cells in mitosis (IC50 values in the nanomolar range).

-

Antimicrobial: Simple 1-alkyl-DHIQs disrupt bacterial cell membranes.

Figure 3: Structure-Activity Relationship (SAR) map of the DHIQ scaffold.

Part 5: Future Outlook & References

The future of DHIQ lies in Asymmetric Catalysis . While the Bischler-Napieralski reaction builds the ring, modern drug development demands chirality. Recent advances utilize chiral Iridium or Rhodium catalysts to hydrogenate the C=N bond of DHIQs, yielding enantiopure Tetrahydroisoquinolines (THIQs) with >99% ee. This "DHIQ-to-THIQ" reduction is currently the most efficient route to chiral alkaloids.

References

-

Hoogewerf, S. & van Dorp, W. A. (1885).[1] Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas. Link

-

Bischler, A. & Napieralski, B. (1893).[4][5][6] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. Link

-

Fodor, G. & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron. Link

-

Chrzanowska, M. & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews. Link

-

Wang, M., et al. (2011). Catalytic Asymmetric Hydrogenation of 3,4-Dihydroisoquinolines. Journal of the American Chemical Society.[2][7] Link

-

BenchChem. (2025).[8] The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines. Link

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic data and characterization for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate . This compound is the (R)-enantiomer of a critical intermediate used in the synthesis of Solifenacin (Vesicare), a muscarinic antagonist.

Compound Identification & Significance

-

IUPAC Name: Ethyl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Common Name: (R)-Solifenacin Carbamate Intermediate

-

CAS Number: 180468-42-2 (Generic for the S-isomer; R-isomer is the enantiomer)[1]

-

Molecular Formula:

[1][2][3][4] -

Molecular Weight: 281.35 g/mol [1]

-

Structural Core: 1,2,3,4-Tetrahydroisoquinoline (THIQ)[3][4][5][6][7]

Technical Context: While the (S)-enantiomer is the active precursor for Solifenacin, the (R)-enantiomer discussed here is often used as a chiral standard to determine enantiomeric excess (ee%) during process development. The "3,4-dihydroisoquinoline-2(1H)" nomenclature refers to a tetrahydroisoquinoline ring system where the nitrogen is acylated, and the C1 position bears a phenyl group.

Synthetic Pathway & Isolation Logic

To understand the spectroscopic impurities (such as rotamers or solvent peaks), one must understand the genesis of the molecule. The synthesis typically involves the reduction of a dihydroisoquinoline precursor followed by chiral resolution and carbamoylation.

Figure 1: Synthetic workflow for the isolation of the (R)-enantiomer. Note that for the (S)-drug, L-Tartaric acid is used; for this (R)-isomer, D-Tartaric acid is typically employed.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Critical Observation - Rotamerism: Carbamates of secondary amines often exhibit rotamerism at room temperature due to restricted rotation around the N-C(O) bond. This results in signal broadening or the appearance of dual peaks (approx. 60:40 or 50:50 ratio) for protons near the nitrogen (H-1, H-3).

NMR Data Table| Position | Shift ( | Multiplicity | Integration | Assignment |

| H-1 | 6.35 - 6.55 | Broad Singlet / Split | 1H | Benzylic CH (Chiral Center). Heavily deshielded by Phenyl & N-Carbamate. |

| Ar-H | 7.10 - 7.35 | Multiplet | 9H | Phenyl ring (5H) + Isoquinoline backbone (4H). |

| H-3 | 3.85 - 4.05 | Broad Multiplet | 1H | |

| H-3' | 3.25 - 3.45 | Broad Multiplet | 1H | |

| H-4 | 2.75 - 2.95 | Multiplet | 2H | Benzylic |

| Ethyl | 4.15 - 4.25 | Quartet ( | 2H | |

| Ethyl | 1.25 - 1.30 | Triplet ( | 3H |

-

Carbonyl (C=O): ~155.8 ppm (Characteristic of carbamates).

-

C-1 (Chiral): ~58.5 ppm (Broadened by rotamers).

-

Ethyl

: ~61.5 ppm. -

Ethyl

: ~14.8 ppm. -

Aromatic Carbons: 125.0 – 142.0 ppm (Complex region).

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI (+)

-

Molecular Ion (

): 282.15 m/z -

Exact Mass: 281.14

-

Fragmentation Pattern:

-

m/z 282: Parent ion.

-

m/z 252: Loss of Ethyl group (

). -

m/z 208: Loss of Carboxylate moiety (

), generating the 1-phenyl-1,2,3,4-tetrahydroisoquinoline cation.

-

C. Infrared Spectroscopy (FT-IR)

-

1690 - 1710

: Strong C=O stretch (Urethane/Carbamate). This is the diagnostic band confirming the N-protection. -

2900 - 3000

: C-H stretches (Aliphatic and Aromatic). -

1200 - 1250

: C-O-C stretch.

Stereochemical Validation (E-E-A-T Protocol)

Distinguishing the (R)-enantiomer from the (S)-Solifenacin intermediate requires chiral chromatography. Standard reverse-phase HPLC (C18) cannot separate these enantiomers.

A. Chiral HPLC Method

This protocol uses a polysaccharide-based chiral stationary phase (CSP), which forms inclusion complexes differently with the R and S isomers.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions: 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV @ 220 nm.

-

Expected Retention:

-

The elution order depends on the specific column interaction but typically separates with

. -

Self-Validation: Inject a racemic mixture first to establish separation, then inject the pure (R)-sample.

-

B. Optical Rotation

-

Parameter: Specific Rotation

-

Concentration: c = 1.0 in Methanol or Ethanol.

-

Value: The (S)-isomer typically exhibits a rotation of approx

to -

Result for (R)-Isomer: Expect

to-

Note: The sign of rotation is solvent-dependent. Ensure the solvent matches the reference certificate.

-

References

-

PubChem Compound Summary. "Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Solifenacin Intermediate)." National Library of Medicine. [Link]

-

Phenomenex Technical Guide. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." [Link]

- Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. molkem.com [molkem.com]

- 3. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: NMR Spectroscopy of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Executive Summary

Compound Identity: (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS: 180468-41-1 (R-isomer) | 180468-42-2 (S-isomer) Role: Key chiral building block for the antimuscarinic agent Solifenacin (Vesicare) .[1]

This guide addresses the specific spectral challenges associated with the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold. Unlike rigid heterocycles, this molecule exhibits restricted rotation around the carbamate N–CO bond, leading to complex NMR spectra at ambient temperature. Researchers often misinterpret these rotameric signals as impurities. This document provides a definitive assignment strategy, validated by variable temperature (VT) protocols.

Part 1: Structural Dynamics & The Rotamer Challenge

The most critical feature of the NMR spectrum for this compound is the presence of rotamers . The partial double-bond character of the N–C(O) carbamate bond creates a high rotational energy barrier (~14–16 kcal/mol).

At 25°C (298 K), the interconversion between the syn and anti conformers is slow on the NMR timescale. This results in signal doubling or significant line broadening , particularly for protons closest to the carbamate nitrogen (H-1, H-3, and the ethyl methylene).

Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium between the two dominant conformers responsible for signal doubling.

Caption: Equilibrium between syn/anti rotamers caused by N-CO restricted rotation, leading to dual NMR signals.

Part 2: Detailed Spectral Assignment

^1H NMR Assignment (400 MHz, CDCl3)

Note: Chemical shifts are reported as ranges to account for rotameric splitting. Integrations are normalized to the single enantiomer.

| Position | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |

| H-1 | 6.15 – 6.55 | Broad Singlet / Split | 1H | Diagnostic Peak. The benzylic proton at the chiral center. Highly sensitive to rotamers. Often appears as two unequal broad humps at RT. |

| Ar-H | 7.10 – 7.35 | Multiplet | 9H | Overlap of the pendant phenyl ring (5H) and the fused benzo-ring (4H). |

| OCH2 | 4.10 – 4.25 | Multiplet (q) | 2H | The ethyl ester methylene. Often splits into two overlapping quartets due to anisotropy. |

| H-3 | 3.85 – 4.05 | Broad Multiplet | 1H | Equatorial proton of the piperidine ring (adjacent to N). |